![molecular formula C22H21N5O3S2 B2634667 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide CAS No. 1172964-66-7](/img/structure/B2634667.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide
Vue d'ensemble
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of Benzothiazole and Pyrazole: The benzothiazole and pyrazole moieties are then coupled using a suitable linker, often involving a condensation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the nitro groups if present in any intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can bind to active sites, inhibiting the function of the target molecule. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the pyrazole and sulfonamide groups.
N-(1H-pyrazol-5-yl)benzamide: Lacks the benzothiazole and sulfonamide groups.
N-(benzo[d]thiazol-2-yl)-4-(N-methylsulfamoyl)benzamide: Lacks the pyrazole ring and cyclopropyl group.
Uniqueness
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Activité Biologique
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate benzo[d]thiazole derivatives with pyrazole and sulfamoyl benzamide moieties. The structural formula can be represented as follows:
This structure features a complex arrangement that facilitates interactions with various biological targets, including enzymes and receptors.
Antiproliferative Activity
Several studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, derivatives with similar pyrazole frameworks have demonstrated significant activity against various cancer cell lines.
A study reported that compounds analogous to this structure exhibited IC50 values ranging from 0.076 to 0.12 μM against human cancer cell lines such as SGC-7901, A549, and HT-1080, indicating potent antiproliferative effects . These findings suggest that the compound may inhibit tubulin polymerization, disrupting microtubule dynamics akin to known chemotherapeutics like combretastatin A-4.
The proposed mechanism of action for this compound involves targeting specific proteins involved in cell cycle regulation and apoptosis. The interaction with tubulin suggests that it may act as a microtubule destabilizer, which is a common mechanism among anticancer agents.
Study 1: In Vitro Evaluation
In an in vitro study evaluating the antiproliferative effects of various pyrazole derivatives, this compound was tested alongside others for its ability to inhibit cancer cell growth. Results indicated that it significantly reduced cell viability in a dose-dependent manner, corroborating its potential as an anticancer agent .
Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. Compounds with larger substituents at the C-3 position were less active, indicating a need for optimal molecular size and electronic properties for effective binding to target proteins .
Data Tables
Compound | IC50 (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
7k | 0.076 - 0.12 | SGC-7901, A549, HT-1080 | Tubulin polymerization inhibition |
N-Cyclopropyl | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and sulfamoylation. Key considerations include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution reactions .
- Catalysts : Base catalysts (e.g., triethylamine) may enhance sulfamoylation efficiency .
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : H and C NMR confirm functional groups and regiochemistry .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .
- HPLC/MS : Validates purity and molecular weight .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer: Standard in vitro assays include:
- Enzyme Inhibition : Kinase or protease assays to evaluate binding affinity .
- Cytotoxicity Testing : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility Studies : Use phosphate-buffered saline (PBS) or DMSO to assess bioavailability .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Methodological Answer: Advanced optimization strategies involve:
- Design of Experiments (DoE) : Statistical modeling to identify optimal reaction parameters (e.g., temperature, stoichiometry) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions and improve reproducibility .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd complexes) for coupling reactions .
Table 1. Example Reaction Optimization Data
Parameter | Baseline Value | Optimized Value | Yield Improvement |
---|---|---|---|
Temperature | 70°C | 85°C | +22% |
Catalyst Loading | 5 mol% | 7 mol% | +15% |
Reaction Time | 12 h | 8 h | +10% |
Adapted from flow-chemistry optimization frameworks . |
Q. How can structural contradictions between X-ray crystallography and NMR data be resolved?
Methodological Answer: Contradictions often arise from dynamic conformations or crystal-packing effects. Strategies include:
- Complementary Techniques : Pair crystallography (via SHELX ) with dynamic NMR to probe solution-state conformations .
- Computational Modeling : Density Functional Theory (DFT) calculations validate experimental bond angles/energies .
- Twinned Data Refinement : Use SHELXL to model disorder in crystallographic data .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies on this compound?
Methodological Answer: SAR workflows involve:
- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing cyclopropyl with phenyl groups) .
- Biological Profiling : Test analogs against target enzymes or cell lines to correlate structural changes with activity .
- Molecular Docking : Software like AutoDock predicts binding modes to guide rational design .
Table 2. Example SAR Data for Analogues
Substituent Modification | IC (Target Enzyme) | Cytotoxicity (IC, HeLa) |
---|---|---|
-Cyclopropyl | 0.45 µM | 12.3 µM |
-Phenyl | 1.2 µM | 8.7 µM |
-Methyl | 2.8 µM | >50 µM |
Data inspired by thiadiazole-triazole SAR studies . |
Q. How can researchers address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release .
- Co-solvent Systems : Use ethanol/Cremophor mixtures for preclinical dosing .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-14-13-20(27(25-14)22-23-18-5-3-4-6-19(18)31-22)24-21(28)15-7-11-17(12-8-15)32(29,30)26(2)16-9-10-16/h3-8,11-13,16H,9-10H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULCZBFYVUMNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.